Abt-510

Catalog No.
S516804
CAS No.
251579-55-2
M.F
C46H83N13O11
M. Wt
994.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abt-510

CAS Number

251579-55-2

Product Name

Abt-510

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide

Molecular Formula

C46H83N13O11

Molecular Weight

994.2 g/mol

InChI

InChI=1S/C46H83N13O11/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-/m0/s1

InChI Key

RIWLPSIAFBLILR-WVNGMBSFSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ABT 510, ABT-510, ABT510, N-acetyl-sarcosyl-glycyl-valyl-alloisoleucyl-threonyl-norvalyl-isoleucyl-arginyl-proline ethylamide, NAc-Sar-Gly-Val-(d-allo-Ile)-Thr-Nva-Ile-Arg-ProNEt

Canonical SMILES

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C

The exact mass of the compound Abt-510 is 993.6335 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ABT-510 is a synthetic nonapeptide and a structurally optimized thrombospondin-1 (TSP-1) mimetic primarily utilized as a CD36 receptor agonist and angiogenesis inhibitor. From a procurement and material selection standpoint, ABT-510 offers a highly stable, synthetically scalable alternative to the endogenous full-length TSP-1 protein. It features specific amino acid substitutions—including the capping of N- and C-termini, the replacement of isoleucine with D-allo-isoleucine, and the substitution of the first arginine with norvaline—that enhance its resistance to proteolytic degradation. These structural modifications ensure reproducible lot-to-lot synthesis, making ABT-510 a critical precursor and reference standard for in vitro tube formation assays, in vivo anti-angiogenic modeling, and the development of targeted fluorescent imaging probes [1].

Substituting ABT-510 with the native TSP-1 protein or closely related stereoisomers like ABT-526 introduces severe formulation and assay reproducibility risks. Native TSP-1 is a large, complex glycoprotein (450 kDa) that is difficult to manufacture at scale, prone to rapid degradation, and exhibits pleiotropic receptor binding (e.g., CD47, LRP1) that confounds CD36-specific assays. Conversely, while the enantiomeric peptide ABT-526 shares a nearly identical sequence, the single chiral inversion of D-allo-isoleucine to D-isoleucine fundamentally alters its physicochemical properties. Utilizing ABT-526 or generic heptapeptide fragments results in significantly lower aqueous solubility and altered in vitro metabolic stability, directly impacting formulation compatibility for continuous infusion models and skewing long-term tube formation assay readouts [1].

Aqueous Solubility for High-Concentration Formulations

A critical procurement differentiator for ABT-510 is its measured aqueous solubility, which is essential for preparing high-concentration stocks for osmotic minipump or continuous infusion models. Comparative formulation studies in 5% dextrose in water (D5W) at pH 5.43 demonstrate that ABT-510 achieves a solubility of 140 mg/mL. In stark contrast, its stereoisomer ABT-526 reaches only 45.4 mg/mL under identical conditions. This >3-fold increase in solubility, driven solely by the D-allo-isoleucine substitution, allows for more flexible dosing regimens and prevents precipitation in prolonged in vivo delivery systems [1].

Evidence DimensionAqueous solubility in D5W (pH 5.43)
Target Compound Data140 mg/mL (ABT-510)
Comparator Or Baseline45.4 mg/mL (ABT-526)
Quantified Difference>3-fold higher solubility
Conditions5% Dextrose in Water (D5W) at pH 5.43

High aqueous solubility is critical for formulating stable, high-concentration peptide solutions required for long-term in vivo osmotic pump delivery without precipitation.

Differential Assay Performance: 20-Fold Increase in Tube Formation Activity

When selecting a TSP-1 mimetic for specific in vitro angiogenesis models, the choice between ABT-510 and ABT-526 dictates assay success. Quantitative screening reveals that ABT-510 is 20-fold more active than ABT-526 in long-term (4-day) endothelial cell tube formation assays. Conversely, it is 30-fold less active in short-term (4-hour) endothelial cell migration assays. This divergence makes ABT-510 the preferred standard for evaluating complex, multi-day vascular network disruption, where its sustained stability and specific CD36-mediated apoptotic signaling outperform other mimetics [1].

Evidence DimensionEndothelial cell tube formation assay activity
Target Compound Data20-fold higher activity than ABT-526
Comparator Or BaselineABT-526 (baseline)
Quantified Difference20-fold increase in efficacy
Conditions4-day in vitro endothelial cell tube formation assay

Buyers must procure ABT-510 specifically for multi-day tube formation assays, as its structural stability provides vastly superior readouts compared to its stereoisomer.

In Vivo Stability: Slower Clearance Rates in Non-Rodent Models

The structural modifications inherent to ABT-510 were designed to overcome the rapid proteolytic degradation of native TSP-1 fragments. Compared to ABT-526, ABT-510 exhibits slower clearance rates in higher mammalian models (dogs and monkeys). While both peptides show similar initial half-lives, the enhanced metabolic stability of ABT-510 ensures a more consistent therapeutic window and sustained CD36 receptor engagement, reducing the frequency of dosing required in complex preclinical xenograft and syngeneic tumor models [1].

Evidence DimensionIn vivo clearance rate
Target Compound DataSlower systemic clearance
Comparator Or BaselineABT-526
Quantified DifferenceMeasurably reduced clearance in non-rodent models
ConditionsPrimate and canine pharmacokinetic profiling

Slower clearance translates to more reliable systemic exposure in preclinical models, reducing animal handling and dosing frequency.

Receptor Binding: Direct Displacement of Native TSP-1

For researchers transitioning from full-length proteins to synthetic peptides, ABT-510 provides validated target engagement. Competition binding studies on human microvascular endothelial cells (HMVEC) demonstrate that native TSP-1 (at 0.2–20 nM concentrations) dose-dependently displaces radiolabeled [3H]-ABT-510 from its binding sites. This confirms that ABT-510 is a direct mimetic that occupies the exact same CD36 receptor pocket as the endogenous 450 kDa protein, but at a fraction of the molecular weight (994.23 Da) and with vastly superior lot-to-lot synthetic reproducibility [1].

Evidence DimensionReceptor binding site competition
Target Compound Data[3H]-ABT-510 (0.2 nM)
Comparator Or BaselineNative TSP-1 (0.2–20 nM)
Quantified DifferenceDose-dependent displacement confirming identical binding site
ConditionsHMVEC cell competition binding assay

Validates that procuring the synthetic nonapeptide does not compromise receptor specificity compared to the highly expensive and unstable native protein.

High-Concentration Osmotic Pump Formulations

Due to its high aqueous solubility (140 mg/mL in D5W), ABT-510 is the preferred TSP-1 mimetic for long-term continuous infusion studies using subcutaneous osmotic minipumps. It eliminates the precipitation risks associated with less soluble analogs like ABT-526, ensuring consistent dosing in multi-week syngeneic or xenograft tumor models[1].

Long-Term In Vitro Tube Formation Assays

ABT-510 is selected over other mimetics for multi-day endothelial cell tube formation assays. Its 20-fold higher activity in these specific models, driven by its resistance to degradation over a 4-day incubation period, provides highly reproducible quantification of vascular network disruption[1].

Development of CD36-Targeted Imaging Probes

Because ABT-510 binds the CD36 receptor at the exact same site as native TSP-1, it serves as an ideal, low-molecular-weight targeting moiety for near-infrared (NIR) fluorescent probes (e.g., FITC-PEG4-r-ABT-510). Its synthetic nature allows for straightforward conjugation chemistries without the complex folding requirements of the full-length protein [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

11

Exact Mass

993.63350051 Da

Monoisotopic Mass

993.63350051 Da

Heavy Atom Count

70

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CRR8E37XOB

Sequence

GGVXTXIRP

Drug Indication

Investigated for use/treatment in lymphoma (unspecified), melanoma, and solid tumors.

Pharmacology

TSP-1 Mimetic ABT-510 is a synthetic peptide that mimics the anti-angiogenic activity of the endogenous protein thrombospondin-1 (TSP-1). ABT-510 inhibits the actions of several pro-angiogenic growth factors important to tumor neovascularization; these pro-angiogenic growth factors include vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF)), hepatocyte growth factor (HGF), and interleukin 8 (IL-8). (NCI04)

Mechanism of Action

ABT-510 is a synthetic peptide that mimics the anti-angiogenic activity of the naturally occurring protein, thrombospondin-1 (TSP-1). Angiogenesis is the process of new blood vessel formation. ABT-510 blocks the actions of multiple pro-angiogenic growth factors known to play a role in cancer related blood vessel growth, such as VEGF, bFGF, HGF, and IL-8. ABT-510 is the first compound with this mechanism of action to be studied.

Other CAS

251579-55-2

Wikipedia

ABT-510

Dates

Last modified: 02-18-2024
1: Campbell NE, Greenaway J, Henkin J, Moorehead RA, Petrik J. The thrombospondin-1 mimetic ABT-510 increases the uptake and effectiveness of cisplatin and paclitaxel in a mouse model of epithelial ovarian cancer. Neoplasia. 2010 Mar;12(3):275-83. PubMed PMID: 20234821; PubMed Central PMCID: PMC2838444.
2: Nabors LB, Fiveash JB, Markert JM, Kekan MS, Gillespie GY, Huang Z, Johnson MJ, Meleth S, Kuo H, Gladson CL, Fathallah-Shaykh HM. A phase 1 trial of ABT-510 concurrent with standard chemoradiation for patients with newly diagnosed glioblastoma. Arch Neurol. 2010 Mar;67(3):313-9. PubMed PMID: 20212229.
3: Tolle JC, Becker CL, Califano JC, Chang JL, Gernhardt K, Napier JJ, Wittenberger SJ, Yuan J. Impurity rejection in the crystallization of ABT-510 as a method to establish starting material specifications. Adv Exp Med Biol. 2009;611:595-6. PubMed PMID: 19400326.
4: Becker CL, Califano JC, Tolle JC, Napier JJ, Kolaczkowski L, Chang SJ, Tian Z, Manna S. Evolution of the synthetic process to prepare the tripeptide segment of ABT-510. Adv Exp Med Biol. 2009;611:575-6. PubMed PMID: 19400320.
5: Hasina R, Martin LE, Kasza K, Jones CL, Jalil A, Lingen MW. ABT-510 is an effective chemopreventive agent in the mouse 4-nitroquinoline 1-oxide model of oral carcinogenesis. Cancer Prev Res (Phila). 2009 Apr;2(4):385-93. Epub 2009 Mar 31. PubMed PMID: 19336725; PubMed Central PMCID: PMC2702843.
6: Greenaway J, Henkin J, Lawler J, Moorehead R, Petrik J. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer. Mol Cancer Ther. 2009 Jan;8(1):64-74. PubMed PMID: 19139114.
7: Baker LH, Rowinsky EK, Mendelson D, Humerickhouse RA, Knight RA, Qian J, Carr RA, Gordon GB, Demetri GD. Randomized, phase II study of the thrombospondin-1-mimetic angiogenesis inhibitor ABT-510 in patients with advanced soft tissue sarcoma. J Clin Oncol. 2008 Dec 1;26(34):5583-8. Epub 2008 Nov 3. PubMed PMID: 18981463.
8: Gordon MS, Mendelson D, Carr R, Knight RA, Humerickhouse RA, Iannone M, Stopeck AT. A phase 1 trial of 2 dose schedules of ABT-510, an antiangiogenic, thrombospondin-1-mimetic peptide, in patients with advanced cancer. Cancer. 2008 Dec 15;113(12):3420-9. PubMed PMID: 18932258.
9: Punekar S, Zak S, Kalter VG, Dobransky L, Punekar I, Lawler JW, Gutierrez LS. Thrombospondin 1 and its mimetic peptide ABT-510 decrease angiogenesis and inflammation in a murine model of inflammatory bowel disease. Pathobiology. 2008;75(1):9-21. Epub 2008 Mar 11. PubMed PMID: 18334835.
10: Isenberg JS, Yu C, Roberts DD. Differential effects of ABT-510 and a CD36-binding peptide derived from the type 1 repeats of thrombospondin-1 on fatty acid uptake, nitric oxide signaling, and caspase activation in vascular cells. Biochem Pharmacol. 2008 Feb 15;75(4):875-82. Epub 2007 Nov 1. PubMed PMID: 18068687; PubMed Central PMCID: PMC2267764.

Explore Compound Types